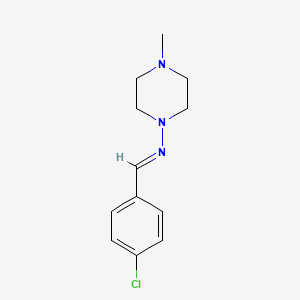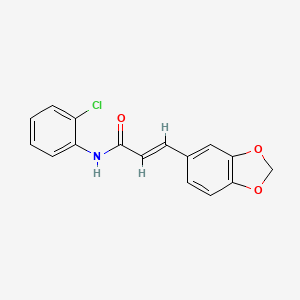![molecular formula C20H24N2OS B5551934 (1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane" belongs to a class of compounds known for their unique bicyclic structure, incorporating nitrogen atoms into the ring system. These compounds, including similar diazabicyclo nonanes, are of interest in organic chemistry for their potential applications in material science, medicinal chemistry, and as intermediates in complex organic synthesis.
Synthesis Analysis
The synthesis of similar diazabicyclo nonane derivatives typically involves multi-step chemical reactions that introduce nitrogen atoms into the bicyclic framework. For example, the synthesis of methyl-substituted diazabicyclo nonanes has been described, emphasizing the importance of selecting appropriate substituents and conditions to achieve the desired bicyclic structure with bridgehead nitrogen atoms (Crabb & Newton, 1969).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques for analyzing the molecular structure of diazabicyclo nonanes. These methods have been used to determine the preferred conformations and structural details of similar compounds, providing insights into their three-dimensional arrangement and the influence of substituents on the overall molecular architecture (Cadenas‐Pliego et al., 1993).
Chemical Reactions and Properties
Diazabicyclo nonanes undergo various chemical reactions, influenced by their unique structure and the presence of nitrogen atoms. These reactions can include aminomethylation, cyclization, and interactions with different chemical agents, leading to the formation of new compounds with diverse functionalities (Dotsenko et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- A study by Geiger et al. (2007) focuses on synthesizing various stereoisomeric alcohols and methyl ethers, including those with the bicyclic framework similar to the compound . These compounds have shown high σ1 receptor affinity and significant cell growth inhibition in human tumor cell lines, indicating potential applications in cancer treatment (Geiger et al., 2007).
Conformational Studies
- Crabb and Newton (1969) conducted proton magnetic resonance studies on methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes to understand their preferred conformations. This research contributes to the foundational understanding of the structural and electronic properties of bicyclic compounds like the one (Crabb & Newton, 1969).
Interaction with Nicotinic Acetylcholine Receptors
- Eibl et al. (2013) explored 3,7-diazabicyclo[3.3.1]nonane derivatives for their interaction with nicotinic acetylcholine receptors (nAChRs), which could be relevant for the compound . They found that certain configurations and substituents lead to higher affinities and selective interactions with nAChRs (Eibl et al., 2013).
Photosensitive Properties
- Xiao-qin (2014) synthesized novel amidine photobase generators using 1,5-diazabicyclo[4.3.0]nonane, indicating the potential use of related bicyclic compounds in the field of photochemistry and materials science (Xiao-qin, 2014).
Coordination Chemistry
- Bleiholder et al. (2005) studied the coordination chemistry of a hexadentate bispidine-based ligand, showcasing the relevance of such structures in the development of complex metal ion ligands, which could be applicable for the compound (Bleiholder et al., 2005).
Potential Antiparkinson Agents
- Occelli et al. (1977) synthesized amides potentially active as antiparkinson agents based on 3,8-diazabicyclo structures. This suggests the possibility of neurological applications for similar bicyclic compounds (Occelli, Fontanella, & Testa, 1977).
Drug Delivery Systems
- Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane derivatives can be used in liposomal delivery systems, suggesting potential pharmaceutical applications for related bicyclic compounds in drug delivery (Veremeeva et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5-methyl-4-phenylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-14-19(16-6-4-3-5-7-16)18(13-24-14)20(23)22-11-15-8-9-17(22)12-21(2)10-15/h3-7,13,15,17H,8-12H2,1-2H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQWLMFVXZMIOZ-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)N2CC3CCC2CN(C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CS1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)



![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)
![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)